2-(Butylamino)acetamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-(butylamino)acetamide |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-8-5-6(7)9/h8H,2-5H2,1H3,(H2,7,9) |
InChI Key |
XYIJSPFBTWXBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)N |
Origin of Product |
United States |
Chemical and Physical Properties
The fundamental properties of a compound are crucial for its application and handling in a research setting. For 2-(butylamino)acetamide, these properties are as follows:
| Property | Value | Source |
| IUPAC Name | This compound | bldpharm.comsigmaaldrich.com |
| CAS Registry Number | 148306-04-1 | bldpharm.com |
| Molecular Formula | C₆H₁₄N₂O | bldpharm.combiosynth.com |
| Molecular Weight | 130.19 g/mol | bldpharm.combiosynth.com |
| Melting Point | 193-194 °C (for hydrochloride salt) | sigmaaldrich.com |
| Boiling Point | Not available | |
| Solubility | Soluble in water (as hydrochloride salt) | drugfuture.com |
Note: Some physical properties, such as the melting point, are reported for the hydrochloride salt of the compound due to its greater stability and ease of handling.
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms of 2-(Butylamino)acetamide Analogs
The reactivity of this compound and its analogs is a subject of significant interest, particularly concerning the interplay of its functional groups—the secondary amine and the acetamide (B32628) moiety. Mechanistic studies, both computational and experimental, have provided insights into their behavior in various chemical environments.
The amide bond, central to the structure of this compound, can theoretically exist in tautomeric forms, primarily the amide and the imidic acid (or iminol) forms. While the amide form is overwhelmingly dominant under normal conditions, the potential for tautomerization and isomerization influences the molecule's reactivity and intermolecular interactions.
Computational studies on related acyclic amides have explored the conformational landscape, focusing on the degree of planarization or twisting of the amide bond. nih.gov These studies are crucial for understanding reactivity, as significant distortion from planarity can enhance the susceptibility of the N-C(O) bond to chemical transformations. nih.gov Factors such as N-quaternization or the introduction of bulky substituents can induce this twisting. nih.gov
Experimental evidence for tautomerism in related systems provides a framework for understanding this compound. For instance, studies on naphthoquinone imine derivatives, which contain a similar N-substituted amine functionality, have successfully characterized different tautomeric forms in solution and solid states. researchgate.net The investigation of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, an analog with bulky alkyl groups, confirmed the isolation of the 4-imine/2-amine tautomer, stabilized by an intramolecular hydrogen bond. researchgate.net Although room temperature analysis often shows a mixture of tautomers, these findings highlight that the presence and stability of specific tautomers can be highly dependent on substitution and environmental factors. researchgate.net
Table 1: Factors Influencing Amide Geometry and Tautomerism
| Factor | Influence on Amide Structure | Potential Consequence | Reference |
| N-Substitution | Bulky substituents can induce steric strain, leading to a twisted (non-planar) amide bond. | Increased reactivity of the amide C-N bond. | nih.gov |
| Intramolecular H-Bonding | Can stabilize specific conformations and tautomers, as seen in naphthoquinone imine analogs. | Favors one tautomer over others, influencing the product distribution in reactions. | researchgate.net |
| N-Quaternization/Protonation | Leads to highly twisted amide bonds in cyclic systems. | Enhances the reactivity of the N-C(O) bond. | nih.gov |
| Solvent/Environment | The polarity and hydrogen-bonding capability of the solvent can influence the equilibrium between tautomers. | Affects reaction pathways and rates. | researchgate.net |
The presence of an amine group makes this compound and its analogs potential agents for carbon dioxide (CO2) capture. The elucidation of the reaction mechanism is critical for designing more efficient capture systems. Studies on structurally similar sterically hindered alkanolamines, such as 2-(tert-butylamino)ethanol (B146117) (TBAE), offer significant insights into the potential pathways for CO2 absorption. amazonaws.comnih.gov
For tertiary and sterically hindered secondary amines, the reaction with CO2 in aqueous or alcoholic solutions does not typically proceed via the direct carbamate (B1207046) formation characteristic of primary and unhindered secondary amines. icm.edu.plrug.nl Instead, the amine often acts as a base to catalyze the hydration of CO2. nih.govicm.edu.pl
Quantum chemistry studies on the reaction of TBAE with CO2 in ethylene (B1197577) glycol (EG) and aqueous solutions have explored various possible reaction pathways. amazonaws.comnih.gov These computational models, supported by experimental mass spectrometry, indicate that the most favorable pathway involves the formation of bicarbonate or related carbonate species, rather than a zwitterionic carbamate. amazonaws.comnih.gov The key role of the bulky alkyl group (like tert-butyl) is to sterically hinder direct N-C bond formation, promoting the base catalysis pathway. nih.gov
Table 2: Proposed Reaction Pathways for CO2 with Hindered Amines (Based on TBAE Analog)**
| Pathway | Description | Energetic Favorability | Key Finding | Reference |
| Zwitterion Mechanism | Direct attack of the amine nitrogen on CO2 to form a zwitterionic intermediate, which is then deprotonated. | Less Favorable | The speculated zwitterionic carbonate species is not the main product in EG solution. | amazonaws.comnih.gov |
| Base-Catalyzed Hydration | The amine acts as a base, activating a water or alcohol molecule which then attacks the CO2. | Favorable | In aqueous solution, this pathway leads to the formation of bicarbonate. | nih.govicm.edu.pl |
| Solvent-Mediated Attack | Attack of the hydroxyl group from the solvent (e.g., ethylene glycol) on CO2, catalyzed by the amine. | Most Favorable (in EG) | The formation of anionic hydroxyethyl (B10761427) carbonate is the dominant pathway in ethylene glycol. | amazonaws.comnih.gov |
Role in Organic Transformations and Synthesis
The structural features of this compound make it a valuable synthon in organic chemistry, serving both as a reactive intermediate and a foundational building block for more complex molecular architectures.
This compound and its derivatives are frequently employed as key intermediates in multi-step synthetic sequences. Their utility stems from the ability to introduce a specific side chain that can influence the biological activity and physicochemical properties of the final molecule.
A prominent example is the use of N-(2-(tert-butylamino)-2-oxoethyl) moieties in the synthesis of potential anticancer agents. researchgate.net These intermediates are typically formed through multicomponent reactions, such as the Ugi reaction, which efficiently combines an amine (e.g., tert-butylamine), an aldehyde, a carboxylic acid, and an isocyanide. acs.orgnih.gov The resulting Ugi adduct, containing the N-(tert-butylamino)acetamide core, can then undergo further transformations. For instance, N‐(2‐(tert‐butylamino)‐1‐(4‐nitrophenyl)‐2‐oxoethyl)‐2,2‐dichloro‐N‐(2‐fluorophenyl)acetamide was synthesized and identified as having a promising cytotoxic effect against several human cancer cell lines. researchgate.net
Similarly, this structural unit was integral to the development of non-covalent inhibitors of the SARS-CoV 3CL protease. nih.gov An Ugi four-component reaction was used to rapidly generate a library of compounds, leading to the discovery of potent inhibitors built around an N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acetamide core. nih.gov
Beyond their role as linear intermediates, derivatives of this compound serve as versatile building blocks for constructing diverse and complex heterocyclic scaffolds. biosynth.com The strategic placement of reactive groups on the acetamide intermediate allows for subsequent intramolecular cyclization reactions, leading to advanced molecular frameworks.
This strategy is exemplified by the divergent synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor. acs.org An Ugi four-component reaction is first used to synthesize an intermediate such as 4-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-2-iodobenzamide. acs.orguj.edu.pl This common building block can then be subjected to different copper-catalyzed cyclization conditions, reacting with either substituted ethanones or terminal alkynes, to selectively produce two distinct and medicinally relevant scaffolds. acs.org
Another application is in the synthesis of 1,4-thienodiazepine-2,5-diones. Here, a Gewald multicomponent reaction followed by an Ugi reaction generates a complex intermediate containing the N-(2-(tert-butylamino)-2-oxoethyl) fragment. nih.gov A subsequent deprotection and cyclization sequence transforms this linear building block into the final tricyclic thienodiazepine scaffold, a structure of interest in medicinal chemistry. nih.gov This "scaffold hopping" approach, enabled by the versatility of building blocks like this compound derivatives, is a powerful tool for exploring chemical space and optimizing lead compounds. acs.orgnih.gov
Table 3: Application of this compound Analogs in Scaffold Synthesis**
| Starting Intermediate Type | Reaction Type | Resulting Scaffold | Significance | Reference |
| N-(2-(tert-Butylamino)-2-oxoethyl)-2-iodobenzamide | Ugi-4CR / Copper-catalyzed annulation | Isoquinolin-2(1H)-yl-acetamide and Isoindolin-2-yl-acetamide | Divergent synthesis of two distinct bioactive scaffolds from a common precursor. | acs.org |
| 2-(tert-Butoxycarbonylamino)thiophene-3-carboxamide derivative | Gewald-MCR / Ugi-Deprotection-Cyclization | 1,4-Thienodiazepine-2,5-dione | Construction of complex heterocyclic systems via a scaffold hopping strategy. | nih.gov |
| 2-Chloroacetamide derivatives | Nucleophilic substitution with butylamine | 2-(Butylamino)-N-(thiazol-2-yl)acetamide | Synthesis of thiazole (B1198619) derivatives with potential biological activity. | nih.gov |
Advanced Spectroscopic Characterization and Crystallographic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in assigning the chemical environment of each atom in 2-(Butylamino)acetamide. While specific spectral data for the parent compound is not widely published, analysis of closely related derivatives such as 2-(butylamino)-N-(4-chlorophenyl) acetamide (B32628) allows for an accurate prediction of its spectral features. irejournals.com
In the ¹H NMR spectrum of a related compound, 2-(butylamino)-N-(4-chlorophenyl) acetamide, specific signals corresponding to the protons of the butylamino and acetamide moieties are observed. irejournals.com For this compound, the spectrum is expected to show distinct peaks for the protons of the butyl group, the methylene (B1212753) group adjacent to the amide, and the amine and amide protons.
The n-butyl group will present as a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, a quintet for the next methylene (CH₂) protons, and a triplet for the methylene group attached to the nitrogen. The methylene protons of the acetamide group (CH₂-C=O) would likely appear as a singlet, though coupling to the adjacent amine proton could lead to a doublet. The amine (NH) and amide (NH₂) protons will appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data extrapolated from related compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (butyl) | ~0.9 | Triplet |
| CH₂ (butyl) | ~1.3-1.6 | Multiplet |
| CH₂-N (butyl) | ~2.6 | Triplet |
| CH₂ (acetamide) | ~3.3 | Singlet |
| NH (amine) | Variable (broad) | Singlet |
| NH₂ (amide) | Variable (broad) | Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. Based on data from derivatives like 2-(butylamino)-N-(4-chlorophenyl) acetamide, the chemical shifts can be predicted. irejournals.com The carbonyl carbon of the amide group will be the most downfield signal. The carbons of the butyl chain will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data extrapolated from related compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | ~173 |
| CH₂ (acetamide) | ~50 |
| CH₂-N (butyl) | ~49 |
| CH₂ (butyl) | ~32 |
| CH₂ (butyl) | ~20 |
| CH₃ (butyl) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to deduce the structure from fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.
The molecular formula of this compound is C₆H₁₄N₂O, which corresponds to a molecular weight of approximately 130.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 130.
The fragmentation of this compound would follow patterns characteristic of amines and amides. Alpha-cleavage is common for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. For the butylamino group, this could result in the loss of a propyl radical (C₃H₇•) to give a prominent fragment ion. Amides often undergo McLafferty rearrangement if a gamma-hydrogen is available, though in this simple structure, direct cleavage of the amide bonds is more likely.
A study on 2-(butylamino)-N-(4-chlorophenyl) acetamide using GC-MS showed a molecular ion at m/z 240, consistent with its structure. irejournals.com Key fragments were observed at m/z 140 and 127, the latter being the base peak. irejournals.com For the parent this compound, characteristic fragments would arise from the cleavage of the butyl group and the scission of the bond between the carbonyl carbon and the adjacent methylene group.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds. Data from related structures, such as 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide monohydrochloride, which was analyzed using a KBr wafer technique, provide a basis for these assignments. nih.gov
The N-H stretching vibrations of the primary amide (NH₂) and the secondary amine (NH) will appear as distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption typically found around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected near 1600 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C-C and C-N skeletal vibrations may be more prominent in the Raman spectrum. The Raman spectra of t-butylamine and acetamide show characteristic bands for the amine and amide groups, respectively, which can be used to interpret the spectrum of this compound. researchgate.netchemicalbook.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine/Amide N-H | Stretching | 3300-3500 |
| Alkyl C-H | Stretching | 2850-3000 |
| Amide C=O | Stretching (Amide I) | ~1650 |
| Amide N-H | Bending (Amide II) | ~1600 |
| C-N | Stretching | 1000-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to wavelengths typically between 200 and 800 nm. msu.edu This absorption of energy promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. uou.ac.inuobabylon.edu.iq The structure of this compound contains sigma (σ) bonds, non-bonding (n) electrons on the nitrogen and oxygen atoms, and a pi (π) bond within the carbonyl (C=O) group.
Consequently, several types of electronic transitions are possible. The most significant for UV-Vis analysis are the n→π* and π→π* transitions associated with the amide chromophore. uobabylon.edu.iq
n→π Transition:* This involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy and occur at longer wavelengths but have a low molar absorptivity (intensity). uobabylon.edu.iq
π→π Transition:* This is a higher-energy transition where an electron from the π bonding orbital of the C=O group is excited to the corresponding π* antibonding orbital. This transition results in a more intense absorption band at a shorter wavelength compared to the n→π* transition.
n→σ and σ→σ Transitions:** These transitions involve the excitation of electrons from non-bonding or sigma bonding orbitals to antibonding σ* orbitals. They are very high-energy transitions and typically occur in the far-UV region (<200 nm), which is often outside the range of standard laboratory spectrometers. uou.ac.in
The resulting UV-Vis spectrum plots absorbance against wavelength, with the wavelength of maximum absorbance denoted as λmax. msu.edu Theoretical predictions of these electronic transitions can be performed using Time-Dependent DFT (TD-DFT) calculations, which help in assigning the observed absorption bands. dntb.gov.ua
| Electronic Transition | Orbitals Involved | Relative Energy | Expected Wavelength Region |
| σ → σ | σ bonding → σ antibonding | High | Far UV (<200 nm) |
| n → σ | n non-bonding → σ antibonding | High | Far UV (~200 nm) |
| π → π | π bonding → π antibonding | Medium | UV (200-400 nm) |
| n → π | n non-bonding → π antibonding | Low | UV/Visible (250-700 nm) |
Tautomerism involves the migration of a proton, resulting in isomers that exist in dynamic equilibrium. For this compound, the potential for amide-imidol tautomerism exists, where the amide form can isomerize to the imidol form (N-butyl-2-iminoacetimidic acid). However, for simple amides, the amide tautomer is overwhelmingly more stable.
UV-Vis spectroscopy serves as a valuable tool for investigating such tautomeric equilibria in solution because different tautomers possess distinct electronic configurations and, therefore, different absorption spectra. nih.govacademie-sciences.fr The azo-hydrazone tautomerism, for example, is frequently studied using this method, where the two forms exhibit unique λmax values. unibo.itrsc.org If both the amide and imidol tautomers of this compound were present in significant quantities, the UV-Vis spectrum would show distinct absorption bands corresponding to each species. By analyzing the spectrum under various conditions, such as changes in solvent polarity or pH, shifts in the equilibrium can be monitored, providing evidence for the presence of multiple tautomeric forms. academie-sciences.frunibo.it
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional molecular structure and the arrangement of molecules within a crystal lattice. nih.govresearchgate.net This method provides unambiguous confirmation of the molecule's connectivity and stereochemistry by yielding precise data on bond lengths, bond angles, and dihedral (torsion) angles.
The analysis of a suitable single crystal of this compound would yield a crystallographic information file (.cif) containing these geometric parameters. Furthermore, it determines fundamental crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), the space group (e.g., P21/c, Pbca), and the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.netiucr.org This information collectively defines the solid-state structure of the compound.
| Crystallographic Parameter | Description | Example Data |
| Chemical Formula | The elemental composition of the molecule. | C₆H₁₄N₂O |
| Crystal System | The class of the crystal lattice (e.g., Monoclinic). researchgate.net | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). researchgate.netiucr.org | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. researchgate.net | 14.2 Å, 9.8 Å, 11.4 Å |
| α, β, γ (°) | The angles between the unit cell axes. researchgate.net | 90°, 97.5°, 90° |
| Volume (ų) | The volume of the unit cell. researchgate.net | ~1610 |
| Z | The number of molecules per unit cell. researchgate.net | 4 |
X-ray crystallography is crucial for understanding the non-covalent intermolecular interactions that dictate how molecules are packed in the solid state. researchgate.net For this compound, the primary intermolecular forces are expected to be hydrogen bonds, given the presence of hydrogen bond donors (the N-H groups of the amine and amide) and a strong hydrogen bond acceptor (the carbonyl oxygen). rug.nlresearchgate.net
To visualize and quantify these interactions, tools like Hirshfeld surface analysis can be employed. This method maps the intermolecular contacts and calculates their relative contributions to the total crystal packing, offering a detailed picture of how neighboring molecules interact. iucr.orgresearchgate.net
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. sumitomo-chem.co.jpnih.gov These methods allow researchers to map out reaction pathways, identify transition states, and calculate activation energies, which are crucial for understanding and predicting chemical reactivity. sumitomo-chem.co.jp
While specific studies on the reaction mechanisms of this compound are not extensively documented, research on structurally related compounds demonstrates the utility of this approach. For instance, quantum chemistry has been used to probe the reaction mechanism of 2-(tert-butylamino)ethanol (B146117) with CO2, exploring various potential reaction pathways. acs.org Similarly, excited-state quantum chemical calculations have been performed on molecules like 2-butylamino-6-methyl-4-nitropyridine N-oxide to understand their photophysical behavior. researchgate.net These studies predict the energies of intermediates and transition states, offering a quantitative measure of reactivity and helping to determine the most likely mechanism. sumitomo-chem.co.jp By applying these computational techniques, researchers can predict how the butylamino and acetamide groups might participate in various chemical transformations, providing a theoretical foundation for synthetic applications.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonds. nih.gov It is particularly useful for analyzing charge delocalization, hyperconjugative interactions, and the stability endowed by intramolecular and intermolecular bonds. nih.govsci-hub.se
Table 1: Representative NBO Donor-Acceptor Interactions in Acetamide-Related Structures
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type | Source |
|---|---|---|---|---|
| LP (1) N4 | π* (O1-C18) | 37.82 | Intramolecular hyperconjugation | sci-hub.se |
| LP (1) N2 | π* (C11-C12) | 35.19 | Intramolecular hyperconjugation | sci-hub.se |
| π* (C4–C9) | π* (C1–C3) | 181.65 | Intramolecular hyperconjugation | tandfonline.com |
| π* (C12–C13) | π* (C14–C17) | 105.38 | Intramolecular hyperconjugation | tandfonline.com |
| N–H | N (intermolecular) | Not specified | Hydrogen Bond | nih.gov |
Note: Data is sourced from studies on various acetamide and carboxamide derivatives to illustrate the types of interactions analyzed via NBO. The specific atoms are numbered according to their respective original publications.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. researchgate.net
Numerous studies on acetamide derivatives have successfully used molecular docking to identify potential biological targets and elucidate binding interactions. For instance, novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives were docked into the active site of succinate (B1194679) dehydrogenase (SDH), suggesting it as a potential target for their observed fungicidal activity. nih.gov In another study, benzylidene amino phenyl acetamide derivatives were identified as potential inhibitors of Staphylococcus aureus thymidylate kinase (SaTMK), with docking revealing key hydrogen bonding and π-π stacking interactions with residues like Arg36, Arg48, and Phe66. semanticscholar.org Similarly, docking studies of N-aryl-2-(N-disubstituted) acetamide compounds against neurodegenerative enzymes helped identify potential selective inhibitors for Parkinson's disease treatment. rsc.org These studies typically report binding affinity as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. semanticscholar.org
Table 2: Examples of Molecular Docking Studies on Acetamide Derivatives
| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Affinity | Source |
|---|---|---|---|---|
| Benzylidene amino phenyl acetamides | Thymidylate Kinase (PDB: 4HLC) | Arg36, Arg48, Phe66 | -3.27 kcal/mol (XP-docking score) | semanticscholar.org |
| Benzoxazine acetamide scaffold | DNA Gyrase B | Not specified | - | acs.org |
| 2-((2-hydroxyphenyl)methylamino)acetamides | Succinate Dehydrogenase (SDH) | Not specified | Not specified | nih.gov |
| Quercetin/Apigenin-acetamide derivatives | Fish Sperm DNA | Not specified | -7.9 to -9.1 kcal/mol | rsc.org |
Note: This table presents findings from various studies on different acetamide derivatives to showcase the application and outcomes of molecular docking.
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the stability of the docked complex, observe conformational changes, and analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. semanticscholar.orgnih.gov
MD simulations are often performed following docking studies to validate the predicted binding modes. The stability of the ligand-protein complex is commonly evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand from their initial positions. A stable RMSD value over the simulation time (e.g., 100 ns) suggests that the complex is in a stable conformation. semanticscholar.orgacs.org The Root Mean Square Fluctuation (RMSF) is also analyzed to identify the flexibility of individual amino acid residues, where residues interacting with the ligand are expected to show less fluctuation. semanticscholar.org Studies on various acetamide inhibitors have used MD simulations to confirm that the compounds form stable complexes with their target proteins, such as sirtuin 2, urease, and DNA gyrase B, thereby reinforcing the docking predictions. acs.orgnih.govnih.gov
Table 3: Parameters from Molecular Dynamics Simulations of Acetamide-Protein Complexes
| Ligand/Scaffold | Target Protein | Simulation Time (ns) | Key Stability Metrics | Findings | Source |
|---|---|---|---|---|---|
| N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide | Thymidylate Kinase (PDB: 4HLC) | 100 | RMSD, RMSF | The complex stabilized after 40 ns; binding residues showed low fluctuation. | semanticscholar.org |
| Phenyl acetamide derivatives | Sirtuin 2 | Not specified | Hydrogen bonds | Active compounds formed a stable number of hydrogen bonds with the protein. | nih.gov |
| Benzoxazine acetamide scaffold | DNA Gyrase B | 100 | RMSD, RMSF, Radius of Gyration | Compound ZINC32858011 formed the most stable complex. | acs.org |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. ekb.egresearchgate.net These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles, thereby saving time and resources. ajrconline.org Properties are often evaluated against established criteria like Lipinski's rule of five, which helps predict a drug's oral bioavailability.
For various acetamide derivatives, in silico ADME studies have been conducted to forecast their drug-like characteristics. ekb.egresearchgate.net These analyses predict parameters such as water solubility, permeability through Caco-2 cells (an indicator of intestinal absorption), plasma protein binding, and potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, a study on new coumarin-acetamide derivatives used in silico tools to predict their ADME properties as part of their evaluation as potential anti-inflammatory agents. ekb.egresearchgate.net Similarly, ADMET (ADME and Toxicity) predictions for N-(2-methoxy-benzyl)-acetamide were performed to evaluate its potential as a drug candidate. eurjchem.com These predictions help to build a comprehensive profile of a compound's likely behavior in a biological system.
Table 4: Common In Silico ADME Parameters Predicted for Acetamide Derivatives
| Parameter | Description | Typical Predicted Outcome for Drug-like Compounds | Source |
|---|---|---|---|
| Lipinski's Rule of Five | Assesses oral bioavailability based on MW, logP, H-bond donors/acceptors. | 0 or 1 violation | ajrconline.org |
| Caco-2 Permeability | Predicts absorption across the intestinal epithelial cell barrier. | High permeability | ajrconline.org |
| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | High (>90%) | ajrconline.org |
| CYP Inhibition | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Non-inhibitor | ajrconline.org |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability to cross into the central nervous system. | Varies based on therapeutic target | - |
Spectroscopic and Analytical Data
¹H NMR, ¹³C NMR, and Mass Spectrometry Data
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a common technique for the analysis and purification of acetamide (B32628) derivatives. Reverse-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid, can be effectively used to separate this compound from related impurities. sielc.com Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of volatile derivatives. irejournals.com
Investigations of Biological Activity and Molecular Mechanisms
Molecular Target Identification and Interaction Profiling
Derivatives of 2-(butylamino)acetamide have been synthesized and evaluated for their ability to interact with and modulate the function of key biological macromolecules. These studies aim to identify specific molecular targets and understand the structural requirements for potent activity.
Enzyme Inhibition Studies
The this compound core structure has been a component in the design of inhibitors for several classes of enzymes critical in disease pathogenesis.
Viral Proteases: The 3C-like protease (3CLpro) is a cysteine protease essential for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.govchemrxiv.org A derivative containing the tert-butylamino acetamide (B32628) moiety, specifically (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188), was identified as a potent, non-covalent inhibitor of the SARS-CoV 3CL protease. nih.govacs.org Unlike many inhibitors that form a covalent bond with the active site cysteine, this compound demonstrates a different mechanism of action. nih.gov X-ray crystallography has been instrumental in understanding how these non-covalent inhibitors bind to the enzyme's S1', S1, and S2 pockets, guiding further optimization of their structure. nih.gov
Pyruvate (B1213749) Dehydrogenase Kinases (PDKs): PDKs are mitochondrial enzymes that regulate the pyruvate dehydrogenase complex (PDC), playing a crucial role in cellular metabolism. wikipedia.orgrcsb.org By inhibiting the PDC, PDKs contribute to the metabolic shift seen in many cancer cells. researchgate.netconsensus.app Dichloroacetate (B87207) (DCA), a known PDK inhibitor, has served as a parent compound for the development of more potent derivatives. researchgate.net A series of N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl)acetamides were synthesized and evaluated for their anticancer activity. researchgate.netconsensus.app One such derivative, N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide (A5), showed promising cytotoxic effects against MCF-7, MDA-MB-231, and A549 cancer cell lines, with IC50 values of 11.94, 15.57, and 16.54 μM, respectively. researchgate.net This compound was also shown to induce apoptosis in the MCF-7 cell line. researchgate.net
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades promoting cell proliferation and survival. nih.govuniprot.org Its overexpression is common in various epithelial tumors, making it a key target in oncology. nih.gov While direct studies on this compound itself are limited, related structures have been investigated. For instance, a compound identified as 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl) has been associated with the epidermal growth factor receptor, suggesting this chemical space is relevant for targeting EGFR. drugbank.com Computational studies are often employed to identify potential EGFR tyrosine kinase inhibitors (TKIs) and assess their binding affinity and pharmacokinetic properties. ajchem-a.com
Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an effective target for anticancer agents. umich.edumdpi.com A derivative, 2-(butylamino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide, was synthesized as part of a series of potential tubulin polymerization inhibitors. nih.gov Several compounds in this class demonstrated remarkable inhibition of tubulin polymerization. nih.govresearchgate.net For example, compounds 7c and 9a from the study series were found to inhibit tubulin polymerization with IC50 values of 2.00 ± 0.12 and 2.38 ± 0.14 μM, respectively. nih.gov These activities were supported by molecular docking studies that investigated the binding interactions within the tubulin active site. nih.govresearchgate.net
Table 1: Enzyme Inhibition by this compound Derivatives
| Target Enzyme | Compound Derivative | Activity/IC50 | Source(s) |
|---|---|---|---|
| SARS-CoV 3CL Protease | (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide | Potent non-covalent inhibitor | nih.gov, acs.org |
| Pyruvate Dehydrogenase Kinase (PDK) | N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide (A5) | IC50: 11.94 µM (MCF-7) | researchgate.net |
| Tubulin Polymerization | 2-(Cyclopentylamino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide (5c) | IC50: 2.95 ± 0.18 µM | nih.gov, researchgate.net |
| Tubulin Polymerization | Compound 7c (thiazole derivative) | IC50: 2.00 ± 0.12 µM | nih.gov |
| Tubulin Polymerization | Compound 9a (thiazole derivative) | IC50: 2.38 ± 0.14 µM | nih.gov |
Receptor Modulation
The this compound structure has also been explored for its ability to modulate the function of cell surface and intracellular receptors.
Toll-like Receptors (TLR7/8): TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. google.comnih.gov TLR7 and TLR8, located in endosomes, recognize single-stranded RNA, triggering antiviral immune responses. google.comnih.gov Activation of these receptors is a promising strategy for cancer immunotherapy. sci-hub.se A purine (B94841) derivative incorporating a butylamino group, Benzyl 2-(4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzamido)acetate, has been synthesized in the context of creating TLR7/8 agonists. google.com Small molecule agonists for TLR7 and/or TLR8 are known to induce the production of various cytokines, such as interferons and TNF-α, which are crucial for shaping both innate and adaptive immunity. sci-hub.senih.gov
Dopamine (B1211576) Transporter (DAT): The dopamine transporter is a membrane protein that regulates dopamine levels in the synapse by reuptaking the neurotransmitter. nih.gov It is a primary target for psychostimulants and a focus for the development of medications for substance abuse. nih.gov A photoaffinity ligand based on the structure of bupropion, (±)-2-(N-tert-Butylamino)-3'-[125I]-iodo-4'-azidopropiophenone, was synthesized to study interactions with DAT. nih.gov This compound demonstrated modest affinity for both the dopamine transporter and α4β2 nicotinic acetylcholine (B1216132) receptors, and its radioiodinated version was shown to bind covalently to human DAT. nih.gov
Cellular Pathway Modulation
Beyond direct interaction with a single target, derivatives of this compound have been shown to modulate complex cellular pathways, such as those involved in cell proliferation and death. One study investigated a novel DNA intercalator, butylamino-pyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (BPSQ). researchgate.net This compound was found to induce cytotoxicity in leukemic cells in a concentration- and time-dependent manner. researchgate.net Further investigation revealed that BPSQ caused cell cycle arrest in the S phase and triggered apoptosis, potentially through the extrinsic pathway involving caspase 8 activation. researchgate.net Other related compounds have been noted for their ability to modulate signaling pathways such as the RAF-1/MAPK and JNK pathways. google.com
Antimicrobial Activity Studies
The acetamide framework is present in many compounds with known antimicrobial properties. Consequently, derivatives of this compound have been evaluated for their efficacy against various microbial pathogens.
Antibacterial Efficacy Investigations
The search for new antibiotics has led to the investigation of various chemical scaffolds, including acetamide derivatives. ontosight.ai Studies have shown that certain derivatives of phenylacetamide exhibit significant antimicrobial activity, with some showing efficacy comparable to established antibiotics like ciprofloxacin. Hybrid molecules containing a 2-mercaptobenzothiazole (B37678) moiety linked to various amines via an acetamide group have been synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov Several of these compounds exhibited moderate to good antibacterial activity. nih.gov
Antibiofilm Activity Assessments
Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. There is a significant need for agents that can either prevent biofilm formation or disperse existing biofilms. vliz.be Compounds that show promising antibacterial activity are often subsequently tested for their antibiofilm potential. nih.gov For example, acyclic diamine compounds have been investigated and shown to have both antimicrobial and antibiofilm activity against multi-drug resistant Staphylococcus aureus (MDRSA). nih.gov While direct studies on this compound are not prominent, the broader class of acetamides and related amine derivatives are considered of interest in the search for antibiofilm agents. ontosight.airesearchgate.net
Anti-inflammatory Response Investigations
The acetamide scaffold is a feature of various compounds explored for their anti-inflammatory potential. ontosight.aiontosight.ainih.gov Research into derivatives of this compound suggests that this chemical class may modulate inflammatory pathways.
A study on novel acetamide derivatives reported their potential as anti-inflammatory agents based on their antioxidant activity. nih.gov The investigation focused on the ability of these compounds to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells. nih.govmdpi.com For instance, certain synthesized acetamide derivatives were found to significantly decrease NO production in stimulated macrophages. mdpi.com One of these compounds also markedly reduced ROS production, indicating a potential mechanism for its anti-inflammatory effects. mdpi.com
Furthermore, research into derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid, a known anti-inflammatory agent, has shown that incorporating an n-butylamino group can yield significant activity. ingentaconnect.com Specifically, a 1,3,4-oxadiazole (B1194373) derivative featuring an n-butylamino group and a 1,3,4-thiadiazole (B1197879) derivative with an n-butylamino group both demonstrated maximum anti-inflammatory activity in their respective series when tested in a carrageenan-induced rat paw edema model. ingentaconnect.com These findings highlight the contribution of the butylamino moiety to the anti-inflammatory profile of these larger molecules.
Antiproliferative Activity in Cellular Assays
The antiproliferative properties of this compound derivatives have been a significant area of investigation, with several studies demonstrating cytotoxic activity against various human cancer cell lines.
A notable series of compounds, N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl)acetamides, were synthesized and evaluated for their anticancer effects. bohrium.comresearchgate.net These derivatives of dichloroacetate (DCA), a molecule known to inhibit tumor growth, were tested against lung (A549), breast (MCF-7, MDA-MB-231), and colon (SW-480) cancer cell lines. bohrium.comresearchgate.net The compounds generally showed promising potential, with IC50 values in the micromolar range. researchgate.net One of the most active compounds, N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide (A5), displayed potent cytotoxic effects. consensus.app This apoptotic effect was supported by findings that a related compound induced a significant increase in apoptosis and caspase-3 levels in HepG2 cells.
The following table summarizes the antiproliferative activity of selected 2-(tert-butylamino)acetamide (B2565993) derivatives.
| Compound Name | Cell Line | Activity (IC₅₀) | Reference(s) |
| N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide | MCF-7 (Breast) | 11.94 µM | consensus.app |
| MDA-MB-231 (Breast) | 15.57 µM | consensus.app | |
| A549 (Lung) | 16.54 µM | consensus.app | |
| N-(2,2-dichloro-N-(4-methoxyphenyl)acetyl)-2-(tert-butylamino)acetamide derivative | SW-480 (Colon) | 2.3 ± 5.91 µM | researchgate.net |
| A549 (Lung) | 5.9 ± 1.69 µM | researchgate.net | |
| MCF-7 (Breast) | 5.65 ± 2.33 µM | researchgate.net |
Other structural hybrids incorporating the tert-butylamino acetamide moiety have also been explored. For example, chloroquinoline-acetamide hybrids have been noted for their antiproliferative activity.
Antihypertensive Properties
Derivatives of this compound have been investigated as potential antihypertensive agents, often by incorporating the pharmacologically recognized β-adrenergic blocking propanolamine (B44665) side chain.
One such derivative, N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalene-1-yl]-acetamide oxalate (B1200264) (DPJ 955), was evaluated for its antihypertensive effects in a rat model of hypertension. bioline.org.br The study found that DPJ 955 produced a significant, dose-dependent decrease in the mean arterial pressure (MAP) and heart rate of hypertensive rats. bioline.org.br Its effect was found to be greater than that of the standard β-blocker propranolol, though less than that of atenolol. bioline.org.br
In a different study, researchers explored aralkylamino analogues of (S)-2-[3-(tert-butylamino)-2-hydroxypropoxy]-3-cyanopyridine. nih.gov These compounds were found to exhibit antihypertensive activity in spontaneously hypertensive rats, an effect attributed to their α1-adrenoceptor blocking properties. nih.gov This research underscores the role of the tert-butylamino group as a key component in dual-acting antihypertensive agents.
Antiviral Properties
The this compound scaffold has been integrated into various molecular structures to develop novel antiviral agents targeting different viruses and mechanisms of action.
A significant finding was the identification of a derivative, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188), as a potent, non-covalent inhibitor of the SARS-CoV 3CL protease. nih.gov This enzyme is essential for viral replication. The compound effectively inhibited SARS-CoV replication in cell culture, demonstrating its potential as a starting point for the development of new anti-coronavirus therapies. nih.gov
Derivatives have also been developed to target other viruses. A family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide compounds was identified as a novel class of Hepatitis B Virus (HBV) capsid assembly inhibitors. nih.gov These molecules were shown to disrupt the formation of the viral capsid, a crucial process for viral maturation. nih.gov Furthermore, benzimidazole (B57391) derivatives incorporating a 2-(tert-butylamino) group have been synthesized and show activity against herpes viruses, particularly human cytomegalovirus (CMV). google.com
The table below details the antiviral properties of specific this compound derivatives.
| Compound Name/Class | Target Virus | Mechanism/Activity | Reference(s) |
| (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188) | SARS-CoV | Non-covalent 3CL protease inhibitor; EC₅₀ ≈ 13 µM in Vero E6 cells. | nih.gov |
| 2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives | Hepatitis B Virus (HBV) | Capsid assembly inhibitor. | nih.gov |
| 2-(tert-Butylamino)-5,6-dichloro-1-(β-L-ribofuranosyl)-1H-benzimidazole | Human Cytomegalovirus (CMV) | Antiviral agent active against herpes viruses. | google.com |
Structure Activity Relationship Sar and Derivative Studies
Systematic Modification of the 2-(Butylamino)acetamide Scaffold
The process of refining the this compound structure involves a variety of chemical modifications aimed at enhancing its interaction with biological targets and improving its pharmacokinetic profile.
The introduction and modification of aryl groups on the acetamide (B32628) scaffold are common strategies to explore interactions with target proteins. In a study focused on developing butyrylcholinesterase (BChE) inhibitors, researchers synthesized a series of substituted acetamide derivatives. nih.gov Starting with a parent compound, small substituents such as methyl, methoxy, and fluorine were introduced at various positions on an aromatic ring (Ring A) attached to the scaffold. nih.govresearchgate.net The results indicated that the nature and position of these substituents significantly influenced the inhibitory potency against BChE. For instance, one derivative, compound 8c, which featured specific substitutions, demonstrated the highest BChE inhibition with an IC50 value of 3.94 μM. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the aryl substituents.
Similarly, in a different series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, modifications to the aryl ring were well-tolerated. mdpi.com The removal of a 2-fluoro group from a hit compound only slightly decreased activity, and the placement of fluoro substituents at the 3- or 4-positions also resulted in only minor reductions in potency. mdpi.com This suggests that for certain targets, the aryl moiety primarily serves as a scaffold for positioning other key interacting groups.
Table 1: Effect of Aryl Substitutions on BChE Inhibitory Activity Data derived from a study on substituted acetamide derivatives. nih.gov
| Compound | Aryl Substitutions | IC50 (μM) against BChE |
| Parent Compound (970180) | 3-methyl | 4.24 ± 0.16 |
| 8c | Carbonyl group and other substitutions | 3.94 ± 0.16 |
| 8d | Carbonyl group and other substitutions | 19.60 ± 0.21 |
Altering the length of alkyl chains within a molecule is a fundamental tactic in medicinal chemistry to modulate lipophilicity and optimize the fit within a target's binding pocket. In a study on 1,2,3,4-tetrahydroacridine (B1593851) derivatives, which provides an analogous case, the antileishmanial activity was found to increase with the length of the carbon chain linker. mdpi.com However, this trend was not limitless; a linker of twelve carbons led to an inversion of this effect for certain derivatives. mdpi.com This demonstrates that an optimal chain length often exists for maximizing biological activity, balancing improved hydrophobic interactions with potential negative steric effects or excessive lipophilicity.
Table 2: Influence of Carbon Chain Linker Length on Antileishmanial Activity of N-acetylated 1,2,3,4-tetrahydroacridine Derivatives Illustrative data from an analogous compound series. mdpi.com
| Compound | Carbon Chain Length | IC50 (μM) |
| Derivative 1 | Shorter Chain | Lower Activity |
| Derivative 2 | Longer Chain | Higher Activity |
| 7g | 12 carbons (unsubstituted) | 1.86 ± 0.48 |
| 7n | 12 carbons (chlorinated) | 4.47 ± 0.79 |
Correlation of Structural Features with Modulated Biological Activities and Chemical Properties
The systematic modifications described above allow for the establishment of clear correlations between specific structural features and the resulting biological and chemical properties.
Aryl Substitutions : The electronic nature of substituents on an aryl ring directly impacts biological activity. Electron-withdrawing groups, like fluorine, or electron-donating groups, like methoxy, can alter the charge distribution of the molecule, affecting its binding affinity to target enzymes like BChE. nih.gov The position of the substituent is also critical, as it dictates the steric fit and potential for specific interactions within a binding pocket. nih.govmdpi.com
Amino Group Modifications : Altering the amino group can significantly change a compound's properties. Converting a primary amine to a secondary or tertiary amine can influence its hydrogen-bonding capability and basicity. nih.gov Such changes affect solubility, membrane permeability, and the strength of ionic interactions with acidic residues in a biological target.
Chain Length : Variations in alkyl chain length primarily modulate the lipophilicity of the molecule. An increase in chain length generally enhances binding to hydrophobic pockets in a target protein, which can increase potency. mdpi.com However, excessive length can lead to a decrease in solubility and may introduce unfavorable steric hindrance, resulting in a loss of activity. mdpi.com
Heterocyclic Moieties : The incorporation of heterocyclic rings introduces new pharmacophoric features. Nitrogen-containing heterocycles like triazine or quinoline (B57606) can act as hydrogen bond acceptors, while the aromatic systems can engage in π–π stacking interactions. mdpi.com These moieties can confer specific therapeutic properties, such as antimalarial or antitumor effects, by targeting pathways associated with these diseases. mdpi.com
Strategies for Lead Compound Identification and Optimization
The discovery and development of new drugs based on the this compound scaffold follow established medicinal chemistry strategies for identifying and optimizing lead compounds. danaher.com
Lead Identification is the initial phase where promising "hit" compounds are selected from large compound libraries. aragen.com Common methods include:
High-Throughput Screening (HTS) : This technique rapidly evaluates extensive compound libraries for activity against a specific biological target, allowing for the analysis of thousands of compounds in a short period. danaher.com
Virtual Screening : Computational methods, such as molecular docking, are used to screen digital libraries of compounds to predict their binding affinity for a target protein. danaher.com This approach helps prioritize which compounds to synthesize and test in the lab.
Once a "hit" is identified, the Lead Optimization phase begins. This is an iterative process where the chemical structure of the hit is systematically modified to improve its drug-like properties. patsnap.com The goal is to enhance potency, selectivity, and the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. danaher.com Key strategies in this phase include:
Structure-Activity Relationship (SAR) Studies : As detailed in the sections above, medicinal chemists synthesize and test a series of analogs to build a comprehensive understanding of the SAR. This knowledge guides further modifications to improve the compound's characteristics.
Structure-Based Drug Design : When the 3D structure of the target protein is known, it can be used to design modifications that improve the compound's binding affinity and selectivity. patsnap.com Computational tools like molecular docking and molecular dynamics simulations are crucial in this process. researchgate.net
Property-Based Optimization : Modifications are made not only to improve potency but also to refine physicochemical properties like solubility and metabolic stability, which are critical for a compound's success as a drug. patsnap.com
Through these cycles of design, synthesis, and testing, a lead compound is refined into a preclinical candidate with a high potential for therapeutic success. danaher.com
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(Butylamino)acetamide and its derivatives, and how can structural purity be verified?
- Methodology : A common approach involves alkylation of acetamide precursors with butylamine derivatives under controlled pH and temperature. For example, derivatives like 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide hydrochloride (Butanilicaine) are synthesized via nucleophilic substitution, followed by hydrochloride salt formation .
- Characterization : Post-synthesis validation requires multi-technique analysis:
- LC-HRMS/MS : Confirms molecular mass and fragmentation patterns.
- ¹H-NMR : Resolves positional isomers (e.g., ortho vs. meta hydroxylated derivatives) and verifies alkyl chain integration .
- Table 1 : Key Characterization Techniques
| Technique | Purpose | Example from Evidence |
|---|---|---|
| LC-HRMS/MS | Molecular mass confirmation | M1/M2 isomer differentiation |
| ¹H-NMR | Structural elucidation | Butanilicaine hydrochloride |
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Solid-Phase Extraction (SPE) : Removes polar impurities using C18 or ion-exchange cartridges.
- Thin-Layer Chromatography (TLC) : Preliminary purity assessment with solvents like ethyl acetate/hexane (3:7) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystalline yield .
Q. How can researchers design preliminary pharmacological studies for this compound derivatives?
- In Vitro Assays : Screen for antioxidant activity using DPPH radical scavenging or lipid peroxidation models, as demonstrated for structurally similar N-(substituted phenyl)acetamide derivatives .
- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1–100 µM) to establish EC₅₀ values and assess cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved during synthesis?
- Isomer Discrimination : Misidentification of hydroxylated isomers (e.g., 2-(2-hydroxyphenyl) vs. 2-(3-hydroxyphenyl)acetamide) can occur due to incorrect starting materials. Validate isomers using:
- HRMS/MS : Compare experimental vs. theoretical fragment ion patterns.
- ¹³C-NMR : Assign positional differences in aromatic substituents .
- Case Study : A 2015 study misassigned M1 as the meta-isomer but later corrected it to the ortho-isomer using HRMS and NMR .
Q. What analytical validation protocols ensure accurate quantification of this compound in biological matrices?
- Method Development :
- Column Selection : Use reverse-phase C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water.
- Calibration Curves : Linear ranges (e.g., 1–100 ng/mL) with R² > 0.995 .
- Validation Parameters :
| Parameter | Requirement |
|---|---|
| Precision | ≤15% RSD |
| Accuracy | 85–115% recovery |
| LOD/LOQ | Signal-to-noise ≥3/10 |
Q. How can contradictory pharmacological data across studies be systematically addressed?
- Root-Cause Analysis :
- Structural Variability : Confirm batch-to-batch consistency via LC-HRMS.
- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines) .
Q. What mechanistic studies are recommended to elucidate the biological activity of this compound derivatives?
- Target Identification : Use molecular docking to predict interactions with receptors (e.g., NMDA or GABA receptors for neuroactive derivatives).
- Pathway Analysis : Profile gene expression via RNA-seq or qPCR in treated vs. untreated cells .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes .
- Toxicity Data : Derivatives like 2-(Butylamino)-N-methyl-N-(1-(2,6-xylyloxy)-2-propyl)acetamide hydrochloride show acute toxicity (LD₅₀: 170 mg/kg in mice) .
Data Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Documentation : Record exact molar ratios, solvent grades, and reaction times.
- Batch Testing : Compare NMR/HRMS data across multiple syntheses to identify variability sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
